molecular formula C11H14FNO B2947249 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2197996-08-8

2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2947249
CAS No.: 2197996-08-8
M. Wt: 195.237
InChI Key: BDBJQHRHOWSVTG-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is characterized by the presence of a cyclobutan-1-ol ring attached to a 2-fluorophenylmethylamino group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol typically involves the reaction of 2-fluorobenzylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutan-1-ol ring can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutanone.

    Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol
  • 2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol
  • 2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol

Uniqueness

2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol is unique due to its specific structural features, such as the position of the fluorine atom and the presence of the cyclobutan-1-ol ring

Properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJQHRHOWSVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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